Uridine

描述

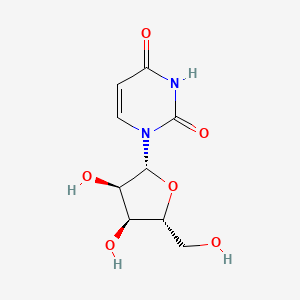

Structure

3D Structure

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891555 | |

| Record name | Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58-96-8, 69-75-0 | |

| Record name | Uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine-t | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine-t | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI7HQ7H85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Uridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Uridine's Role in the Central Nervous System: A Technical Guide

Executive Summary

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, plays a multifaceted and critical role in the central nervous system (CNS). Beyond its fundamental function as a component of RNA, this compound is a key precursor for the synthesis of neuronal membranes and acts as a signaling molecule, influencing synaptic plasticity, neuroprotection, and cognitive function. The brain primarily relies on the salvage of circulating this compound, which is transported across the blood-brain barrier to maintain its nucleotide pools.[1][2] Once in the brain, this compound is converted into various phosphorylated derivatives that are essential for the synthesis of phosphatidylcholine via the Kennedy pathway and for activating P2Y purinergic receptors.[3][4] Emerging evidence highlights its therapeutic potential for neurodegenerative diseases, cognitive decline, and certain forms of epilepsy.[5][6][7] This guide provides an in-depth examination of the molecular mechanisms, key experimental findings, and signaling pathways governing this compound's function in the CNS, intended for researchers, scientists, and professionals in drug development.

This compound Transport and Metabolism in the Brain

The adult brain has a limited capacity for de novo synthesis of pyrimidine rings and thus relies heavily on salvage pathways, utilizing preformed nucleosides from the circulation.[2][8][9] this compound is the primary pyrimidine nucleoside taken up by the brain from the blood.[5][10][11]

Transport Across the Blood-Brain Barrier (BBB): this compound uptake from the circulation into the brain is mediated by nucleoside transporters located at the BBB.[4] Two main types of transporters are involved:

-

Equilibrative Nucleoside Transporters (ENTs): These are low-affinity transporters.[4][11]

-

Concentrative Nucleoside Transporters (CNTs): High-affinity transporters, such as CNT2, have been identified in the cells of the BBB and are responsible for the efficient uptake of this compound even at lower plasma concentrations.[4][11] this compound is considered more available to the brain than cytidine (B196190), making it the major pyrimidine precursor for CNS metabolic pathways.[4]

The Pyrimidine Salvage Pathway: Once inside brain cells, this compound is phosphorylated in a stepwise manner by this compound kinase to form this compound monophosphate (UMP), this compound diphosphate (B83284) (UDP), and finally this compound triphosphate (UTP).[11] UTP is a crucial molecule that serves multiple functions: it is a precursor for RNA synthesis, can be converted to cytidine triphosphate (CTP) for phospholipid synthesis, and can be released into the extracellular space to act as a signaling molecule.[5][8] This metabolic pathway is regulated by feedback inhibition, where high levels of UTP and CTP can inhibit this compound kinase activity.[11]

Core Mechanism I: Precursor for Neuronal Membrane Synthesis

A primary role of this compound in the CNS is to serve as an essential precursor for the synthesis of phosphatidylcholine (PC), a major phospholipid component of neuronal and synaptic membranes.[3][12] This occurs via the Kennedy pathway, where the rate-limiting intermediate is cytidine diphosphate-choline (CDP-choline).[3][13]

Administering this compound increases the intracellular pools of UTP, which is subsequently converted to CTP.[3][14] CTP then combines with phosphocholine (B91661) to generate CDP-choline, directly fueling the production of new PC and promoting the formation and maintenance of cell membranes.[15][16] This mechanism is critical for synaptogenesis (the formation of new synapses), neurite outgrowth, and overall neuronal integrity.[6][15][17] The combination of this compound with docosahexaenoic acid (DHA) and choline (B1196258) has been shown to synergistically increase the formation of synaptic membranes.[3][18][19]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering this compound and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and cytidine in the brain: their transport and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. neurology.org [neurology.org]

- 8. Metabolic interplay between intra- and extra-cellular this compound metabolism via an ATP driven this compound-UTP cycle in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New perspectives on the roles of pyrimidines in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. proteom.elte.hu [proteom.elte.hu]

- 12. nootropicsdepot.com [nootropicsdepot.com]

- 13. dovepress.com [dovepress.com]

- 14. Stimulation of CDP-choline synthesis by this compound or cytidine in PC12 rat pheochromocytoma cells [acikerisim.uludag.edu.tr]

- 15. nootropicsexpert.com [nootropicsexpert.com]

- 16. Frontiers | this compound and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]

- 17. yourinception.com [yourinception.com]

- 18. feedabrain.com [feedabrain.com]

- 19. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]

Uridine's Dual Mechanism of Action in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, plays a pivotal role in neuronal function through a dual mechanism of action. It serves as a critical precursor in the synthesis of membrane phospholipids (B1166683), essential for neuronal structure and integrity, and acts as a signaling molecule by activating P2Y2 purinergic receptors. This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding the multifaceted role of this compound in neurons is crucial for the development of novel therapeutic strategies for a range of neurological disorders.

Introduction

This compound is a naturally occurring pyrimidine nucleoside that is integral to numerous biological processes.[1] In the central nervous system (CNS), this compound is actively transported across the blood-brain barrier and is readily taken up by neurons.[2] Its significance in neuronal health and function stems from two primary, interconnected roles: its contribution to the synthesis of phosphatidylcholine (PC) and other phospholipids via the Kennedy pathway, and its ability to activate P2Y2 receptors, triggering downstream signaling cascades that influence neuronal growth and plasticity.[3][4][5] This guide will dissect these mechanisms, providing a comprehensive resource for researchers in the field of neuroscience and drug development.

This compound as a Precursor for Phospholipid Synthesis: The Kennedy Pathway

The structural integrity and functionality of neurons are critically dependent on the composition of their membranes. Phosphatidylcholine is a major phospholipid component of neuronal membranes, and its synthesis is largely governed by the Kennedy pathway.[5][6]

This compound plays a crucial, rate-limiting role in this pathway.[4][7] Upon entering the neuron, this compound is phosphorylated to this compound triphosphate (UTP). UTP is then converted to cytidine (B196190) triphosphate (CTP) by CTP synthase.[6][8] CTP is the direct precursor that combines with phosphocholine (B91661) to form cytidine diphosphate-choline (CDP-choline), a key intermediate in PC synthesis.[6][9]

The administration of this compound has been shown to increase the levels of these essential intermediates, thereby enhancing the synthesis of neuronal membrane phospholipids.[5][10] This increased membrane production is thought to be a primary mechanism by which this compound promotes neurite outgrowth and synaptogenesis.[3][4]

Logical Flow of the Kennedy Pathway

This compound as a Signaling Molecule: P2Y2 Receptor Activation

Beyond its role as a metabolic precursor, this compound, primarily in its phosphorylated form as UTP, acts as an extracellular signaling molecule by activating P2Y2 receptors, a subtype of G protein-coupled purinergic receptors.[3][11][12] The activation of P2Y2 receptors on neurons initiates a cascade of intracellular signaling events that are crucial for neuronal differentiation, neurite outgrowth, and synaptic plasticity.[13][14]

Upon binding of UTP, the P2Y2 receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[12][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[12] The elevation in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).

Furthermore, P2Y2 receptor activation can also lead to the stimulation of other important signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[16] These pathways are known to play critical roles in promoting cell survival, growth, and differentiation.

P2Y2 Receptor Signaling Cascade

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound and its derivatives on neuronal cells.

Table 1: P2Y2 Receptor Activation by UTP

| Cell Line | Agonist | Parameter | Value | Reference |

| 1321N1 Astrocytoma (human) | UTP | EC50 (Ca2+ mobilization) | 1.5 - 5.8 µM | [17] |

| 1321N1 Astrocytoma (murine) | UTP | EC50 (Ca2+ mobilization) | 1.5 - 5.8 µM | [17] |

| A431 (human) | UTP | EC50 (Ca2+ mobilization) | 1.5 - 5.8 µM | [17] |

| Theca-interstitial cells | UTP | EC50 (Ca2+ increase) | 3.5 ± 1.01 µM | [4] |

| Theca-interstitial cells | UTP | EC50 (MAPK p44 phosphorylation) | 3.34 ± 0.92 µM | [4] |

| Theca-interstitial cells | UTP | EC50 (MAPK p42 phosphorylation) | 1.41 ± 0.67 µM | [4] |

| A549 cells | UTP | EC50 (proliferation) | 31.3 ± 4.1 µM | [5] |

Table 2: Effects of this compound on Neurite Outgrowth in PC12 Cells

| This compound Concentration | Duration of Treatment | Effect on Neurite Outgrowth | Reference |

| Various concentrations | 4 days | Significant, dose-dependent increase in neurites per cell | [3][10] |

| 50 µM or greater | Not specified | Increases the size of neurites | [8] |

Table 3: this compound's Impact on Phospholipid Precursors

| Treatment | Cell/Tissue Type | Measured Parameter | Observed Effect | Reference |

| This compound | PC12 cells | Intracellular CTP levels | Increased | [3][10] |

| UMP (1 mmol/kg, gavage) | Gerbil brain | Brain this compound | Increased from 22.6 to 89.1 pmol/mg tissue | [16] |

| UMP (1 mmol/kg, gavage) | Gerbil brain | Brain UTP | Increased | [16] |

| UMP (1 mmol/kg, gavage) | Gerbil brain | Brain CTP | Increased | [16] |

| UMP (1 mmol/kg, gavage) | Gerbil brain | Brain CDP-choline | Increased | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Phosphatidylcholine

Objective: To quantify the amount of phosphatidylcholine in neuronal cells or tissues.

Method: This protocol is adapted from enzymatic fluorometric assays.[18]

Materials:

-

Neuronal cell culture or tissue homogenate

-

Chloroform/methanol (2:1, v/v)

-

Phosphatidylcholine Assay Kit (commercially available)

-

96-well black microtiter plate

-

Fluorescence microplate reader

Procedure:

-

Lipid Extraction:

-

Homogenize neuronal cells or tissue in chloroform/methanol (2:1, v/v).

-

Centrifuge to remove cellular debris.

-

Collect the lower organic phase containing lipids.

-

-

Assay:

-

Follow the manufacturer's instructions for the phosphatidylcholine assay kit.

-

Typically, this involves drying the lipid extract and resuspending it in the assay buffer.

-

Add the reaction reagent, which often contains phospholipase D to hydrolyze PC to choline, choline oxidase to produce hydrogen peroxide, and a fluorescent probe that reacts with hydrogen peroxide.

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of phosphatidylcholine.

-

Calculate the concentration of phosphatidylcholine in the samples by comparing their fluorescence values to the standard curve.

-

P2Y2 Receptor Activation Assay (Calcium Mobilization)

Objective: To measure the activation of P2Y2 receptors by assessing UTP-induced intracellular calcium mobilization.

Method: This protocol is based on studies using fluorescent calcium indicators.[17]

Materials:

-

Neuronal cells expressing P2Y2 receptors (e.g., 1321N1 astrocytoma cells)

-

Fluo-4 AM or Fura-2 AM (calcium indicator dyes)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

UTP (agonist)

-

Suramin or Reactive Blue 2 (P2Y receptor antagonists)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium and wash the cells with HBSS.

-

Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

-

Measurement of Calcium Response:

-

Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add UTP at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

For antagonist studies, pre-incubate the cells with the antagonist before adding UTP.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by dividing ΔF by the baseline fluorescence (F0).

-

Plot the normalized response against the UTP concentration to generate a dose-response curve and determine the EC50 value.

-

Neurite Outgrowth Assay

Objective: To quantify the effect of this compound on neurite outgrowth in a neuronal cell line (e.g., PC12 cells).

Method: This protocol involves immunofluorescence staining and automated image analysis.[10][11][19]

Materials:

-

PC12 cells

-

Nerve Growth Factor (NGF)

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI (nuclear stain)

-

Fluorescence microscope with an automated imaging system

-

Image analysis software (e.g., ImageJ with NeuriteJ plugin)

Procedure:

-

Cell Culture and Treatment:

-

Plate PC12 cells on collagen-coated plates.

-

Differentiate the cells by treating them with NGF.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 4 days).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to automatically trace and measure the length of neurites.

-

Quantify parameters such as the number of neurites per cell, total neurite length per cell, and the percentage of neurite-bearing cells.

-

Experimental Workflow for Neurite Outgrowth Assay

Conclusion

This compound's dual mechanism of action, as both a vital precursor for neuronal membrane synthesis and a potent activator of P2Y2 receptor signaling, underscores its importance in maintaining neuronal health and function. The ability of this compound to promote neurite outgrowth, enhance synaptic plasticity, and support neuronal survival makes it a compelling molecule for further investigation in the context of neurodegenerative diseases and cognitive enhancement. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and to further elucidate its intricate roles in the nervous system.

References

- 1. sysy.com [sysy.com]

- 2. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional expression and intracellular signaling of UTP-sensitive P2Y receptors in theca-interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Quantification of Dendritic Spines Remodeling under Physiological Stimuli and in Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of oral CDP-choline on plasma choline and this compound levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Administration of docosahexaenoic acid, this compound and choline increases levels of synaptic membranes and dendritic spines in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sartorius.com [sartorius.com]

- 14. researchgate.net [researchgate.net]

- 15. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering this compound and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Control of membrane phosphatidylcholine biosynthesis by diacylglycerol levels in neuronal cells undergoing neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

Uridine Biosynthesis and Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, is indispensable for a myriad of cellular processes, most notably as a precursor for the synthesis of RNA and DNA. The cellular pool of this compound and its phosphorylated derivatives is tightly regulated through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway constructs the pyrimidine ring from simple precursors, while the salvage pathway recycles pre-existing pyrimidine bases and nucleosides. The intricate regulation of these pathways is crucial for maintaining nucleotide homeostasis and supporting cellular proliferation. Dysregulation of this compound metabolism is implicated in various pathological conditions, including cancer and metabolic disorders, making the enzymes within these pathways attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of this compound biosynthesis, detailing the core metabolic pathways, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key enzymatic assays, and visualizations of the involved biochemical networks.

Core Metabolic Pathways of this compound Biosynthesis

De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidine nucleotides is an energy-intensive process that builds the pyrimidine ring from basic molecular components.[1] This pathway is particularly active in rapidly proliferating cells to meet the high demand for nucleotides required for DNA and RNA synthesis.[2] The initial steps of this pathway occur in the cytoplasm, with a later step taking place in the mitochondria in eukaryotes.[1]

The key stages of de novo this compound monophosphate (UMP) synthesis are as follows:

-

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins with the formation of carbamoyl phosphate from glutamine, bicarbonate (CO₂), and two molecules of ATP. This reaction is catalyzed by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPSII) .[2] This is the committed and rate-limiting step in pyrimidine biosynthesis in mammals.[2]

-

Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[1]

-

Ring Closure to Dihydroorotate (B8406146): The pyrimidine ring is formed by the action of Dihydroorotase , which catalyzes the intramolecular cyclization of carbamoyl aspartate to yield dihydroorotate.[1] In mammals, CPSII, ATCase, and Dihydroorotase exist as a single multifunctional protein known as CAD.[3]

-

Oxidation to Orotate: The mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) oxidizes dihydroorotate to orotate.[1]

-

Formation of Orotidine 5'-Monophosphate (OMP): Orotate Phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming OMP.[4]

-

Decarboxylation to this compound 5'-Monophosphate (UMP): Finally, OMP Decarboxylase removes a carboxyl group from OMP to produce UMP.[4] In mammals, OPRT and OMP Decarboxylase are also part of a bifunctional enzyme called UMP synthase.[5]

UMP is the precursor for other pyrimidine nucleotides. It can be phosphorylated to this compound diphosphate (B83284) (UDP) and this compound triphosphate (UTP). UTP can then be converted to cytidine (B196190) triphosphate (CTP) by CTP synthetase.

The de novo pathway is stringently regulated to prevent the overproduction of pyrimidines. The primary point of regulation is at the first committed step, catalyzed by CPSII.[2]

-

Feedback Inhibition: UTP, an end-product of the pathway, acts as a feedback inhibitor of CPSII.[2]

-

Allosteric Activation: PRPP, a substrate for the pathway, allosterically activates CPSII, signaling a demand for nucleotide synthesis.[2]

dot

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidine Salvage Pathway

The salvage pathway is a less energy-demanding route for nucleotide synthesis that recycles pyrimidine bases (uracil, thymine) and nucleosides (this compound, cytidine, thymidine) derived from the breakdown of nucleic acids and from the diet.[1] This pathway is particularly important in non-proliferating cells or cells with a limited capacity for de novo synthesis.[2]

The key enzymes in the pyrimidine salvage pathway include:

-

This compound Phosphorylase: This enzyme reversibly catalyzes the phosphorolysis of this compound to uracil (B121893) and ribose-1-phosphate.[6]

-

Thymidine (B127349) Phosphorylase: Analogous to this compound phosphorylase, this enzyme acts on thymidine to produce thymine (B56734) and deoxyribose-1-phosphate.

-

This compound-Cytidine Kinase (UCK): This kinase phosphorylates this compound and cytidine to their respective monophosphates (UMP and CMP).[7]

-

Thymidine Kinase (TK): This enzyme phosphorylates thymidine to thymidine monophosphate (TMP). There are two main isoenzymes, TK1 (cytosolic and cell-cycle dependent) and TK2 (mitochondrial and cell-cycle independent).

The salvaged bases and nucleosides are converted back into nucleotides that can then enter the main nucleotide pools.

dot

Caption: Pyrimidine Salvage Pathway.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes in human this compound biosynthesis pathways. These values can vary depending on the specific experimental conditions (pH, temperature, substrate concentrations).

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |

| De Novo Pathway | ||||

| Carbamoyl Phosphate Synthetase II | Glutamine | ~200-500 | - | [8] |

| ATP | ~100-400 | - | [8] | |

| Aspartate Transcarbamoylase (ATCase) | Aspartate | ~5,000-20,000 | - | [2] |

| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | ~5-20 | ~100-200 µmol/min/mg | [4] |

| Orotate Phosphoribosyltransferase (OPRT) | Orotate | ~10-30 | - | [9] |

| PRPP | ~20-50 | - | [9] | |

| OMP Decarboxylase | OMP | ~1-5 | ~20-40 s⁻¹ (kcat) | [9] |

| Salvage Pathway | ||||

| This compound Phosphorylase 1 (UPase 1) | This compound | ~50-100 | ~10-20 s⁻¹ (kcat) | [6] |

| Phosphate | ~200-500 | [6] | ||

| Thymidine Kinase 1 (TK1) | Thymidine | ~1-5 | - | [10] |

| ATP | ~10-100 | - | [10] | |

| This compound-Cytidine Kinase 2 (UCK2) | This compound | ~10-20 | ~5-10 s⁻¹ (kcat) | [7] |

| Cytidine | ~5-15 | ~4-8 s⁻¹ (kcat) | [7] | |

| UTP | ~1 | [11] | ||

| ATP | ~54 | [11] |

Intracellular Metabolite Concentrations

The intracellular concentrations of this compound biosynthesis intermediates and end-products can vary significantly depending on the cell type, metabolic state, and proliferation rate. The following table provides approximate ranges observed in mammalian cells.

| Metabolite | Intracellular Concentration (µM) | Source |

| Aspartate | 100 - 1,000 | [12] |

| PRPP | 10 - 100 | [13] |

| This compound | 3 - 8 (plasma) | [14] |

| UTP | 100 - 300 | [15] |

| Thymidine | Low, tightly regulated | [16] |

Experimental Protocols

Assay for Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol describes a spectrophotometric assay for DHODH activity based on the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10) or other suitable electron acceptor

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHO (e.g., 100 mM in DMSO).

-

Prepare a stock solution of DCIP (e.g., 10 mM in water).

-

Prepare a stock solution of CoQ10 (e.g., 10 mM in ethanol).

-

Prepare the Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

CoQ10 to a final concentration of 100 µM.

-

DCIP to a final concentration of 100 µM.

-

Recombinant DHODH enzyme.

-

-

Incubate the plate at 37°C for 5 minutes to pre-warm the reaction components.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding DHO to a final concentration of 500 µM.

-

Immediately begin monitoring the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of DCIP reduction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCIP (21,000 M⁻¹cm⁻¹ at 600 nm).

-

Enzyme activity can be expressed as µmol of DCIP reduced per minute per mg of protein.

-

dot

Caption: Experimental Workflow for DHODH Activity Assay.

Assay for Orotate Phosphoribosyltransferase (OPRT) Activity

This protocol outlines a radiometric assay for OPRT activity using radiolabeled orotic acid.

Materials:

-

[¹⁴C]-Orotic acid

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

MgCl₂

-

Tris-HCl buffer (pH 7.4)

-

Cell lysate or purified OPRT enzyme

-

Thin-layer chromatography (TLC) plates (e.g., cellulose (B213188) PEI)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, PRPP, and [¹⁴C]-Orotic acid.

-

-

Enzyme Reaction:

-

Add the cell lysate or purified OPRT enzyme to the reaction mixture to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold perchloric acid or by boiling.

-

-

Separation of Substrate and Product:

-

Spot a small volume of the reaction mixture onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate the unreacted [¹⁴C]-Orotic acid from the product, [¹⁴C]-OMP.

-

-

Quantification:

-

Visualize the spots using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to orotic acid and OMP into separate scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [¹⁴C]-Orotic acid converted to [¹⁴C]-OMP.

-

Determine the specific activity of the enzyme (e.g., in nmol of OMP formed per minute per mg of protein).

-

dot

Caption: Experimental Workflow for OPRT Activity Assay.

Conclusion

The biosynthesis of this compound is a cornerstone of cellular metabolism, providing the essential building blocks for nucleic acid synthesis and other vital cellular functions. The dual pathways of de novo synthesis and salvage ensure a continuous and regulated supply of pyrimidine nucleotides. The enzymes within these pathways are highly regulated and represent critical nodes for therapeutic intervention, particularly in the context of cancer and autoimmune diseases where cell proliferation is dysregulated. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the intricacies of this compound metabolism and to design novel therapeutic strategies targeting these fundamental pathways. The continued investigation into the kinetic properties, regulatory mechanisms, and cellular dynamics of this compound biosynthesis will undoubtedly unveil new opportunities for the treatment of a wide range of human diseases.

References

- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 2. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. The concentration of 5-phosphoribosyl 1-pyrophosphate in monolayer tumor cells and the effect of various pyrimidine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetic mechanism of human this compound phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UCK2 - Wikipedia [en.wikipedia.org]

- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 9. An Examination of the Relationship between Active Site Loop Size and Thermodynamic Activation Parameters for Orotidine 5′-Monophosphate Decarboxylase from Mesophilic and Thermophilic Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 11. Kinetic analysis of human deoxycytidine kinase with the true phosphate donor this compound triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An engineered biosensor enables dynamic aspartate measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On-demand utilization of phosphoribosyl pyrophosphate by downstream anabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fermentative Production of Thymidine by a Metabolically Engineered Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]

Uridine's Function in RNA Synthesis and Stability: A Technical Guide

This guide provides an in-depth examination of the multifaceted roles of uridine (B1682114) in the synthesis and post-transcriptional regulation of ribonucleic acid (RNA). This compound, a pyrimidine (B1678525) nucleoside, is a fundamental component of cellular metabolism, critically impacting gene expression through its direct incorporation into RNA and its influence on transcript stability. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these core biological processes.

The Role of this compound in RNA Synthesis

The synthesis of RNA, or transcription, is the process by which the genetic information encoded in DNA is copied into a complementary RNA sequence. This compound is central to this process, serving as the precursor for one of the four essential ribonucleoside triphosphates required by RNA polymerases.

For this compound to be utilized in transcription, it must first be converted into its energetically activated form, this compound Triphosphate (UTP). This occurs through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: In this pathway, the pyrimidine ring is synthesized from simpler precursor molecules, such as carbamoyl (B1232498) phosphate (B84403) and aspartate. The final steps involve the conversion of orotate (B1227488) to orotidine (B106555) monophosphate (OMP) and then to this compound monophosphate (UMP). UMP is subsequently phosphorylated to this compound diphosphate (B83284) (UDP) and finally to UTP by the action of nucleoside diphosphate kinases, using ATP as a phosphate donor.[1][2][3]

-

Salvage Pathway: This pathway recycles pre-existing this compound and uracil (B121893) bases that result from the degradation of RNA and DNA.[4] this compound is directly phosphorylated by this compound-cytidine kinase (UCK) to form UMP.[2] Alternatively, uracil can be converted to this compound by this compound phosphorylase.[4] The resulting UMP enters the same phosphorylation cascade as in the de novo pathway to yield UTP.[2][4] The salvage pathway is particularly crucial in tissues that cannot perform de novo synthesis.[4]

UTP is one of the four ribonucleoside triphosphates (along with ATP, CTP, and GTP) that serve as the building blocks for RNA synthesis.[5] During transcription, RNA polymerase moves along a DNA template and incorporates the corresponding ribonucleotides into a growing RNA strand.[6] Specifically, UTP is incorporated opposite adenine (B156593) (A) residues in the DNA template, forming a U-A base pair in the nascent RNA molecule.[6][7] This process is fundamental to the creation of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[6]

The Role of this compound in RNA Stability and Degradation

Beyond its role as a building block, this compound plays a significant part in post-transcriptional gene regulation by influencing the stability of RNA molecules. This is primarily achieved through the enzymatic addition of this compound residues to the 3' end of RNA transcripts, a process known as uridylation or polyuridylation.

Polyuridylation is the post-transcriptional addition of a chain of this compound monophosphates (a poly(U) tail) to the 3' end of an RNA molecule.[8] This modification is catalyzed by a class of enzymes called terminal uridylyltransferases (TUTases). In many cases, the addition of a poly(U) tail serves as a signal for RNA degradation.[8][9]

For instance, histone mRNAs, which are unique in that they lack the protective poly(A) tails found on most other mRNAs, are targeted for rapid degradation at the end of the S phase. This degradation process is initiated by the addition of an oligo(U) tail to the 3' end of the histone mRNA, which then recruits the degradation machinery.[10] Similarly, polyuridylation can mark other types of RNA, including microRNAs (miRNAs) and small interfering RNAs (siRNAs), for decay.[9]

Many short-lived mRNAs, such as those encoding cytokines and proto-oncogenes, contain specific sequences in their 3' untranslated regions (3' UTRs) known as AU-rich elements (AREs).[11][12] These elements, characterized by a high content of adenine and uracil, act as binding sites for various RNA-binding proteins (RBPs) that can either stabilize or, more commonly, destabilize the mRNA transcript.[13][14] The presence of AREs often targets the mRNA for rapid deadenylation (removal of the poly(A) tail), which is a key step preceding degradation by cellular exonucleases.[7]

While often a mark for decay, uridylation can, in some contexts, have a stabilizing effect on RNA. For example, in Arabidopsis thaliana, the uridylation of mRNAs with short oligo(A) tails has been suggested to protect them from 3' trimming and promote a 5'-to-3' degradation pathway instead.[9] Furthermore, the modification of this compound to pseudothis compound (B1679824) (Ψ), the most abundant RNA modification, can enhance the stability of RNA structures and increase resistance to degradation.[15][16] This modification has been pivotal in the development of stable and effective mRNA-based therapeutics.[17]

Quantitative Data

The following tables summarize key quantitative parameters related to this compound's function in RNA metabolism.

Table 1: Enzyme Kinetics of Terminal Uridylyltransferases (TUTases)

| Enzyme | Organism/System | Substrate | Km | kcat (s-1) | Reference |

| RET1 | Trypanosoma brucei | UTP | 45 µM | N/A | [18] |

| RET1 | Trypanosoma brucei | 12U RNA | 0.1 µM | N/A | [19] |

| TUT4 (ZCCHC11) | Human | UTP | 1 µM | N/A | [18] |

Note: N/A indicates data not available in the cited sources. Kinetic values can vary significantly based on experimental conditions and the specific RNA substrate used.

Table 2: Impact of this compound Modifications on RNA Half-Life

| RNA Type | Modification | Organism/Cell Line | Change in Half-Life | Reference |

| Histone mRNA | 3' Oligouridylation | Human Cells | Significantly Decreased | [10] |

| General mRNAs | 3' Oligouridylation | Human Cells | Decreased | [20] |

| Group II pre-miRNA | 3' Mono-uridylation | Human Cells | Required for processing (indirectly affects stability) | [20] |

| Reporter mRNA | Pseudothis compound (Ψ) incorporation | In vitro / Cultured Cells | Increased | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the roles of this compound in RNA biology.

This method allows for the specific labeling and subsequent analysis of newly synthesized RNA. EU is a this compound analog that is incorporated into RNA during transcription and can be detected via a "click chemistry" reaction.[21]

Materials:

-

Cell culture medium

-

5-Ethynylthis compound (EU) stock solution (e.g., 100 mM in DMSO)

-

RNA extraction kit (e.g., Trizol-based)

-

Click chemistry detection reagents (e.g., fluorescent azide)

-

Phosphate-buffered saline (PBS)

-

Cell fixation and permeabilization buffers (for imaging)

Procedure:

-

Cell Culture: Plate cells at the desired density and allow them to adhere or reach the desired growth phase.

-

EU Labeling: Add EU to the cell culture medium to a final concentration of 0.1-1 mM. The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically for the specific cell type and experimental goal.

-

Cell Harvest:

-

For Imaging: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100.

-

For RNA Isolation: Wash cells with PBS and proceed immediately to RNA extraction following the manufacturer's protocol.

-

-

Click Reaction:

-

For Imaging: Prepare a click reaction cocktail containing a fluorescent azide. Incubate the fixed and permeabilized cells with the cocktail according to the manufacturer's instructions. Wash cells and mount for microscopic analysis.

-

For RNA Analysis (e.g., biotinylation for pulldown): Perform the click reaction on the isolated total RNA using a biotin-azide conjugate. This will tag the newly synthesized, EU-containing RNA with biotin.

-

-

Downstream Analysis:

-

Imaging: Visualize the fluorescently labeled nascent RNA to determine its subcellular localization and synthesis rates.

-

RNA Pulldown: Use streptavidin-coated magnetic beads to capture the biotinylated RNA. The captured RNA can then be analyzed by RT-qPCR, microarray, or next-generation sequencing to identify and quantify newly transcribed genes.[21]

-

References

- 1. This compound triphosphate - Wikipedia [en.wikipedia.org]

- 2. This compound Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 5. This compound 5'-triphosphate (UTP) [baseclick.eu]

- 6. grokipedia.com [grokipedia.com]

- 7. Messenger RNA - Wikipedia [en.wikipedia.org]

- 8. Polyuridylation - Wikipedia [en.wikipedia.org]

- 9. Polyuridylation in Eukaryotes: A 3′-End Modification Regulating RNA Life - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uridylation and adenylation of RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AU-rich elements: characterization and importance in mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AU-rich element - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. AU-rich elements target small nuclear RNAs as well as mRNAs for rapid degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is Pseudothis compound and this compound? Exploring Their Unique Roles in RNA Function and Cellular Health [gentolexgroup.com]

- 16. RNA-guided isomerization of this compound to pseudothis compound—pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. RNA Editing TUTase 1: structural foundation of substrate recognition, complex interactions and drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ZCCHC6 - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

The Neuroprotective Properties of Uridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective properties of uridine (B1682114), a pyrimidine (B1678525) nucleoside that plays a crucial role in various physiological processes within the central nervous system. This document summarizes key findings from preclinical and clinical research, detailing the molecular mechanisms, relevant signaling pathways, and quantitative outcomes of this compound administration. It also provides an overview of experimental protocols used to investigate its neuroprotective effects, aiming to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanisms of this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through a multifaceted approach, influencing several key cellular processes that are vital for neuronal health and function. These mechanisms include the synthesis of essential membrane components, modulation of neurotransmitter systems, and regulation of intracellular signaling pathways involved in cell survival and inflammation.

Enhancement of Phospholipid Synthesis via the Kennedy Cycle

A primary mechanism of this compound's neuroprotective action is its role as a precursor in the Kennedy cycle, the main pathway for the de novo synthesis of phosphatidylcholine (PC) and other phospholipids (B1166683).[1][2][3] this compound readily crosses the blood-brain barrier and is converted to this compound triphosphate (UTP), which is then transformed into cytidine (B196190) triphosphate (CTP).[4][5][6] CTP is a rate-limiting precursor for the synthesis of cytidine diphosphate-choline (CDP-choline), a critical intermediate in PC synthesis.[3][7] By increasing the availability of these precursors, this compound supplementation can significantly enhance the production of phospholipids, which are essential for the formation and maintenance of neuronal membranes, including synaptic membranes.[1][2][8]

Promotion of Synaptogenesis and Neurite Outgrowth

By bolstering phospholipid synthesis, this compound directly contributes to the formation of new synapses (synaptogenesis) and the extension of neurites, which are crucial for establishing neuronal connections.[9][10] Studies have shown that this compound administration, often in combination with docosahexaenoic acid (DHA) and choline, increases the levels of synaptic proteins and the density of dendritic spines.[2][8][11] In vitro studies using PC12 cells have demonstrated that this compound treatment dose-dependently increases neurite outgrowth and branching.[10][11][12]

Modulation of Neurotransmitter Systems

This compound has been shown to influence the release of key neurotransmitters, including dopamine (B1211576) and acetylcholine (B1216132).[6][11][13][14] In aged rats, dietary supplementation with this compound monophosphate (UMP) increased the potassium-evoked release of dopamine in the striatum.[11] Similarly, UMP consumption has been found to enhance acetylcholine release in the striatum of aged rats.[6] This modulation of neurotransmitter systems may contribute to the cognitive-enhancing effects of this compound.

Anti-inflammatory and Antioxidant Effects

This compound exhibits anti-inflammatory properties by inhibiting the MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response.[15][16][17] By downregulating these pathways, this compound can reduce the production of pro-inflammatory cytokines and mitigate neuroinflammation, a common feature of many neurodegenerative diseases. Additionally, this compound has been shown to possess antioxidant properties, protecting neurons from oxidative stress.[18]

Mitochondrial Support

Recent studies suggest that this compound plays a role in maintaining mitochondrial function.[18][19] It has been shown to protect against mitochondrial dysfunction in models of Parkinson's disease by preventing disturbances in redox, energy, and ion exchange in brain mitochondria.[19][20] The neuroprotective effect of this compound in this context may be related to the activation of the mitochondrial ATP-dependent potassium (mitoK-ATP) channel.[20][21]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Brain Phospholipids and Synaptic Proteins in Gerbils

| Treatment Group | Duration | Brain Phosphatidylcholine (PC) | Brain Phosphatidylethanolamine (PE) | Synapsin-1 | PSD-95 | Reference(s) |

| UMP in diet | 4 weeks | ↑ 13% | ↑ 29% | - | - | [2][9] |

| UMP + DHA | 1 week | ↑ 21% | - | ↑ 35% | ↑ 25% | [9] |

| UMP + DHA | 3 weeks | ↑ 21-48% (all phospholipids) | ↑ 21-48% (all phospholipids) | ↑ 38% | ↑ 41% | [9] |

| UMP + DHA | 4 weeks | ↑ 45% | ↑ 39-74% (other phosphatides) | - | - | [2][9] |

UMP: this compound Monophosphate; DHA: Docosahexaenoic Acid

Table 2: Effects of this compound on Neurotransmitter Levels and Neurite Outgrowth

| Model System | Treatment | Duration | Outcome | Quantitative Change | Reference(s) |

| Aged Rats (in vivo) | 2.5% w/w UMP in diet | 6 weeks | K+-evoked Dopamine Release (Striatum) | Increased (P<0.05) | [11] |

| Aged Rats (in vivo) | 0.5% or 2.5% UMP in diet | 1 or 6 weeks | Acetylcholine Release (Striatum) | Enhanced (P<0.05) | [6][11] |

| Gerbils (in vivo) | 1 mmol/kg UMP (gavage) | Single dose | Brain CDP-Choline | ↑ ~45% (at 15 min) | [7][11] |

| PC12 Cells (in vitro) | This compound | 4 days | Neurite Outgrowth | Dose-dependent increase | [10][11][12] |

Experimental Protocols

This section outlines common experimental protocols used to assess the neuroprotective properties of this compound.

In Vivo Models

-

Animals: Adult male Mongolian gerbils.

-

Dietary Supplementation: A standard diet is supplemented with this compound monophosphate (UMP), typically at a concentration of 0.5% by weight. Choline chloride (e.g., 0.1%) is also included in the diet.

-

DHA Administration: Docosahexaenoic acid (DHA) is administered daily by gavage, typically at a dose of 300 mg/kg.

-

Treatment Duration: 4 weeks.

-

Tissue Collection and Analysis: After the treatment period, animals are euthanized, and brains are collected. Brain tissue is then processed for the analysis of phospholipid levels (e.g., using high-performance liquid chromatography) and synaptic protein levels (e.g., via Western blotting for proteins like Synapsin-1 and PSD-95).

-

Behavioral Testing: Cognitive function can be assessed using various maze tests, such as the four-arm radial maze, T-maze, and Y-maze.[8][22]

-

Animals: Male rats.

-

Induction of Parkinsonism: Rotenone, a mitochondrial complex I inhibitor, is administered to induce a model of Parkinson's disease.

-

This compound Treatment: this compound is administered, often intraperitoneally, at varying doses (e.g., 3 mg/kg and 30 mg/kg).

-

Behavioral Assessment: Motor function is evaluated using tests such as the RotaRod test and open-field test to measure motor coordination and activity.

-

Biochemical and Histological Analysis: Following behavioral testing, brain tissue, particularly the substantia nigra, is collected for analysis of mitochondrial function, oxidative stress markers, and neuronal integrity (e.g., via electron microscopy).[19][20]

In Vitro Models

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

-

Cell Culture: PC12 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with sera. For differentiation, cells are plated at a low density on a coated surface (e.g., collagen or poly-D-lysine).

-

Differentiation and Treatment: Cells are treated with NGF (e.g., 50-100 ng/mL) to induce differentiation. This compound is added to the culture medium at various concentrations.

-

Neurite Outgrowth Assessment: After a specific incubation period (e.g., 4 days), neurite outgrowth is quantified. This can be done by manually measuring the length and number of neurites per cell under a microscope or by using automated image analysis software.[23][24][25]

Conclusion

This compound demonstrates significant neuroprotective potential through a variety of interconnected mechanisms. Its fundamental role in the synthesis of neuronal membranes, coupled with its ability to modulate neurotransmitter systems, reduce neuroinflammation, and support mitochondrial function, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and cognitive enhancement. The quantitative data from preclinical studies provide a strong rationale for its therapeutic application. The detailed experimental protocols outlined in this guide offer a framework for future research aimed at further elucidating the neuroprotective properties of this compound and translating these findings into clinical practice. While promising, it is important to note that much of the current evidence is from preclinical studies, and more robust, well-controlled human clinical trials are needed to fully establish the efficacy and safety of this compound supplementation for neurological conditions.[26]

References

- 1. brcrecovery.com [brcrecovery.com]

- 2. Synaptic proteins and phospholipids are increased in gerbil brain by administering this compound plus docosahexaenoic acid orally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and cytidine in the brain: their transport and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dietary supplementation with this compound-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral this compound-5'-monophosphate (UMP) increases brain CDP-choline levels in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dietary this compound enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.mit.edu [web.mit.edu]

- 10. This compound enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering this compound and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EP1750509A2 - this compound effects on dopamine release - Google Patents [patents.google.com]

- 14. CA2566612C - this compound effects on dopamine release - Google Patents [patents.google.com]

- 15. Role of Nuclear Factor Kappa B (NF-KB) Signalling in Neurodegenerative Diseases: An Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Role of this compound in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of the Long-Term Administration of this compound on the Functioning of Rat Liver Mitochondria in Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Protective Effect of this compound in a Rotenone-Induced Model of Parkinson’s Disease: The Role of the Mitochondrial ATP-Dependent Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Dietary this compound enhances the improvement in learning and memory produced by administering DHA to gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jdc.jefferson.edu [jdc.jefferson.edu]

- 26. Short-term administration of this compound increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]

Uridine's Critical Role in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and plays a pivotal role in a multitude of biological processes.[1][2] In the central nervous system, emerging evidence highlights this compound as a key modulator of synaptic plasticity, the biological process that underpins learning and memory.[3][4] Its influence extends from the synthesis of essential neuronal membrane components to the activation of specific signaling pathways that govern neuronal growth and connectivity.[5][6] This technical guide provides an in-depth examination of this compound's mechanisms of action, a summary of the quantitative data from key preclinical studies, detailed experimental protocols, and a discussion of its implications for therapeutic development.

Core Mechanisms of Action

This compound's influence on synaptic plasticity is primarily attributed to two interconnected mechanisms: its role as a precursor in the synthesis of phospholipids (B1166683) for neuronal membranes and its function as an agonist for P2Y purinergic receptors.

This compound as a Precursor for Phospholipid Synthesis: The Kennedy Pathway

This compound is a critical precursor for the synthesis of phosphatidylcholine (PC), a major phospholipid component of neuronal membranes, through the Kennedy Pathway (also known as the CDP-choline pathway).[5][7] The brain relies on circulating this compound to produce cytidine (B196190) triphosphate (CTP), a rate-limiting substrate in this pathway.[5][8][9] Oral administration of this compound has been shown to increase brain levels of CDP-choline, the direct precursor to PC.[5][10] This enhancement of the building blocks for synaptic membranes is fundamental to the formation of new synapses (synaptogenesis), the structural basis of plasticity.[11][12]

The synthesis of phosphatidylcholine is significantly enhanced when this compound is co-administered with a source of choline (B1196258) and the omega-3 fatty acid docosahexaenoic acid (DHA).[7][13] This combination provides all the necessary precursors to increase the production of synaptic membranes, leading to an increase in dendritic spines, which are the primary sites of excitatory synapses.[5][7][14]

Activation of P2Y Receptors

Beyond its role as a metabolic precursor, this compound and its phosphorylated derivatives (e.g., this compound triphosphate - UTP) act as signaling molecules by activating P2Y purinergic receptors, specifically the P2Y2 subtype, on neuronal cells.[5][6][7] This receptor activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[5]

This signaling pathway has been shown to promote neurite outgrowth, the extension of projections from a neuron's cell body that develop into axons and dendrites.[8][15] Studies on PC-12 cells have demonstrated that UTP stimulates neurite outgrowth and increases the expression of synaptic proteins like PSD-95. These effects are blocked by P2Y receptor antagonists, confirming the receptor-mediated mechanism.[5]

Quantitative Data from Preclinical Studies

The effects of this compound administration have been quantified in several animal and in vitro studies. The following tables summarize key findings on its impact on brain biochemistry and neuronal morphology.

Table 1: Effects of this compound Monophosphate (UMP) on Brain Nucleotide and CDP-Choline Levels in Gerbils

| Compound | Basal Level (pmol/mg tissue) | Level 15 min post-UMP (pmol/mg tissue) | Percent Change | p-value |

| This compound Triphosphate (UTP) | 254 ± 31.9 | 417 ± 50.2 | +64.2% | <0.05 |

| Cytidine Triphosphate (CTP) | 56.8 ± 1.8 | 71.7 ± 1.8 | +26.2% | <0.001 |

| CDP-Choline | 11.3 ± 0.5 | 16.4 ± 1.0 | +45.1% | <0.001 |

| Data adapted from Wurtman et al. (2009).[5] Gerbils were administered a single dose of UMP (1 mmol/kg) by gavage. |

Table 2: Effects of UMP and DHA Supplementation on Brain Phospholipids and Synaptic Components in Gerbils

| Treatment Group | Brain Phosphatidylcholine (PC) (% of Control) | Hippocampal Dendritic Spine Density (% of Control) |

| Control | 100 | 100 |

| DHA alone | ~115% | ~118% |

| UMP + DHA | ~130% | >130% |

| Data synthesized from studies by Wurtman et al. (2006) and Sakamoto et al. (2007).[5][14] Animals were treated for several weeks. |

Table 3: Effect of this compound and Cytidine on CDP-Choline Levels in Striatal Slices

| Treatment | CDP-Choline Level (% Change from Control) | p-value |

| Cytidine (400 μM) | +88% | <0.01 |

| This compound (400 μM) | +62% | <0.05 |

| Data adapted from Cansev et al. (2008).[10] Rat striatal slices were perfused for 2 hours. |

Key Experimental Protocols

The findings described above are based on well-established preclinical models. Below are detailed methodologies for key experimental approaches used to investigate this compound's role in synaptic plasticity.

In Vivo Animal Studies (Gerbil Model)

-

Objective: To assess the effects of oral administration of UMP, DHA, and choline on brain phospholipid levels, synaptic protein expression, and dendritic spine density.[13][14]

-

Animal Model: Adult Mongolian gerbils are often used due to their robust cerebral responses to dietary manipulations.

-

Dietary Intervention: Animals are divided into groups and fed specific diets for a period of 4-6 weeks:

-

Control Group: Standard laboratory chow.

-

DHA Group: Standard chow with daily gavage of DHA (e.g., 300 mg/kg).

-

UMP+DHA Group: Chow supplemented with UMP (e.g., 0.5%) and daily gavage of DHA. Choline is typically included in the diet.[13]

-

-

Tissue Analysis:

-

Phospholipid Measurement: Following the intervention period, brains are harvested. Lipids are extracted from brain homogenates using the Folch method (chloroform/methanol). Individual phospholipids (PC, PE, PS, PI) are separated and quantified using high-performance liquid chromatography (HPLC).[5]

-

Synaptic Protein Analysis: Brain regions (e.g., hippocampus, cortex) are dissected. Protein levels of presynaptic (e.g., synapsin-1, syntaxin-3) and postsynaptic (e.g., PSD-95) markers are measured by Western blotting.[16]

-

-

Morphological Analysis:

-

Golgi Staining: To visualize dendritic spines, animals are perfused, and brains are processed using the Golgi-Cox staining method.

-

Quantification: Pyramidal neurons in the hippocampus (e.g., CA1 region) are imaged under high magnification. The number of dendritic spines per unit length of dendrite is counted to determine spine density.[14]

-

In Vitro Neurite Outgrowth Assay (PC-12 Cell Model)

-

Objective: To determine the direct effect of this compound and its nucleotides on neuronal differentiation and neurite formation.[5][15]

-

Cell Line: PC-12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).

-

Protocol:

-

Plating: PC-12 cells are plated on collagen-coated dishes.

-

Differentiation: Cells are first treated with a low concentration of NGF to induce a basal level of differentiation.

-

Treatment: The differentiated cells are then exposed to various concentrations of this compound or UTP for 2-4 days. Control groups receive vehicle only. To test for receptor-mediated effects, specific P2Y receptor antagonists (e.g., suramin) can be co-administered.

-

Imaging: Cells are fixed and imaged using phase-contrast microscopy.

-

Quantification: The percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) is determined. The number of neurites per cell and the degree of branching are also quantified.[5]

-

Protein Analysis: Cell lysates can be collected to measure levels of neurite-associated proteins (e.g., neurofilament-M, neurofilament-70) via Western blotting.[16]

-

Impact on Synaptic Structure and Long-Term Potentiation (LTP)

The biochemical changes induced by this compound translate into tangible effects on the structure and function of synapses.

-

Dendritic Spine Formation: As quantified in animal studies, supplementation with this compound and DHA leads to a significant increase in the density of dendritic spines on hippocampal neurons.[5][14] This structural change expands the capacity for synaptic connections.

-

Neurite Outgrowth: In vitro studies have consistently shown that this compound, acting through P2Y receptors, promotes the growth and branching of neurites.[5][8] This is a critical step in forming the initial connections that can later mature into synapses.

-